

An In-depth Technical Guide to Ethyl 2methylbutanoate-13C2

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Compound of Interest		
Compound Name:	Ethyl 2-methylbutanoate-13C2	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of **Ethyl 2-methylbutanoate-13C2**, an isotopically labeled version of the common flavor and fragrance compound. This document is intended for researchers in drug development, metabolomics, and analytical chemistry who utilize stable isotope-labeled compounds as internal standards or tracers in their studies.

Chemical Structure and Properties

Ethyl 2-methylbutanoate is a chiral ester with a fruity aroma, naturally found in various fruits like apples and pineapples. The isotopically labeled variant, **Ethyl 2-methylbutanoate-13C2**, incorporates two stable carbon-13 isotopes. While the exact position of these labels can vary depending on the synthetic route, a common and commercially available labeling pattern involves the ethyl group. This guide will focus on Ethyl (1,2-13C2) 2-methylbutanoate, where the two carbon atoms of the ethyl moiety are replaced with their 13C isotopes.

The molecular formula of the unlabeled compound is C7H14O2, with a molecular weight of approximately 130.18 g/mol [1][2]. For **Ethyl 2-methylbutanoate-13C2**, the molecular weight is increased to approximately 132.17 g/mol due to the two additional neutrons in the 13C isotopes[1].

Table 1: Physicochemical Properties of Ethyl 2-methylbutanoate



Property	Value
Molecular Formula	C7H14O2
Molecular Weight	130.18 g/mol
Appearance	Colorless liquid
Odor	Fruity, apple-like
Boiling Point	133-134 °C
Density	0.865 g/mL at 25 °C
Solubility	Insoluble in water; soluble in organic solvents
IUPAC Name	ethyl 2-methylbutanoate

Synthesis of Ethyl (1,2-13C2) 2-methylbutanoate

The most common and straightforward method for synthesizing **Ethyl 2-methylbutanoate-13C2** is through the Fischer esterification of 2-methylbutanoic acid with 13C-labeled ethanol. Specifically, to obtain the title compound, commercially available Ethanol-1,2-13C2 is used as the starting material.

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the acid-catalyzed esterification of 2-methylbutanoic acid with Ethanol-1,2-13C2.

Materials:

- 2-Methylbutanoic acid (unlabeled)
- Ethanol-1,2-13C2 (≥99% isotopic purity)[3][4][5]
- Sulfuric acid (concentrated, catalyst)
- Anhydrous sodium sulfate
- Saturated sodium bicarbonate solution



- Brine (saturated sodium chloride solution)
- Diethyl ether (or other suitable extraction solvent)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Standard glassware for extraction and distillation

Procedure:

- In a round-bottom flask, combine 2-methylbutanoic acid and a molar excess (typically 2-3 equivalents) of Ethanol-1,2-13C2.
- Slowly add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture while stirring.
- Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and add diethyl ether to dilute the reaction mixture.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and remove the solvent by rotary evaporation.
- The crude product can be purified by fractional distillation to yield pure Ethyl 2methylbutanoate-13C2.



Analytical Characterization

The incorporation of the 13C labels in **Ethyl 2-methylbutanoate-13C2** can be confirmed and quantified using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

In a mass spectrum, the molecular ion peak of **Ethyl 2-methylbutanoate-13C2** will appear at an m/z value that is 2 units higher than the unlabeled compound. For example, in electron ionization mass spectrometry (EI-MS), the molecular ion peak for the unlabeled ester is observed at m/z 130. The labeled compound will exhibit a molecular ion peak at m/z 132. The isotopic purity can be determined by comparing the relative intensities of the M+0 and M+2 peaks.

Table 2: Expected Mass Spectrometry Data

Compound	Molecular Ion (M+)	Key Fragment Ions (m/z)
Ethyl 2-methylbutanoate	130	102, 88, 73, 57, 43
Ethyl 2-methylbutanoate-13C2	132	104, 88, 73, 57, 43

Note: The fragmentation pattern will be similar to the unlabeled compound, but fragments containing the labeled ethyl group will show a corresponding mass shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy is a powerful tool for confirming the positions of the isotopic labels. In the 13C NMR spectrum of Ethyl (1,2-13C2) 2-methylbutanoate, the signals corresponding to the two carbons of the ethyl group will be significantly enhanced and will exhibit 13C-13C coupling.

Table 3: Expected 13C NMR Chemical Shifts (in CDCl3)



Carbon Atom	Unlabeled Chemical Shift (ppm)	Labeled Chemical Shift (ppm)
Carbonyl (C=O)	~176	~176
CH (on butanoate)	~41	~41
CH2 (on butanoate)	~26	~26
CH3 (on butanoate)	~16	~16
CH3 (on butanoate, at C2)	~11	~11
O-CH2 (ethyl)	~60	~60 (Intense, with 1JCC coupling)
CH3 (ethyl)	~14	~14 (Intense, with 1JCC coupling)

In the 1H NMR spectrum, the protons attached to the labeled carbons of the ethyl group will show coupling to 13C, resulting in the appearance of satellite peaks around the main proton signals.

Applications

Ethyl 2-methylbutanoate-13C2 is primarily used in the following applications:

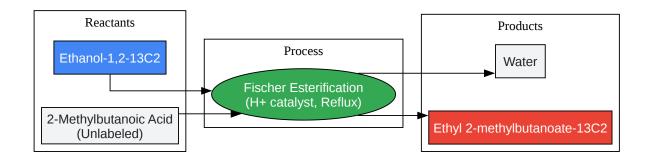
- Internal Standard: Due to its identical chemical properties to the unlabeled analog but different mass, it serves as an excellent internal standard for quantitative analysis by GC-MS or LC-MS in complex matrices such as biological fluids, food, and environmental samples[1].
- Metabolic Tracer: In metabolic studies, it can be used to trace the fate of the ethyl group in various biochemical pathways.
- Pharmacokinetic Studies: In drug development, isotopically labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs containing this ester moiety.

Workflow and Diagrams



Synthetic Workflow

The synthesis of **Ethyl 2-methylbutanoate-13C2** via Fischer esterification can be visualized as a straightforward workflow.



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Caption: Synthetic workflow for **Ethyl 2-methylbutanoate-13C2**.

This guide provides essential technical information for the synthesis, characterization, and application of **Ethyl 2-methylbutanoate-13C2**. Researchers and scientists can utilize this information for the effective implementation of this isotopically labeled compound in their studies.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Ethyl 2-methylbutanoate | CymitQuimica [cymitquimica.com]
- 3. Ethanol-13C2 | C2H6O | CID 12201694 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ethanol-13c2 [chembk.com]



- 5. 乙醇-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
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